Azoxymethane

概要

説明

準備方法

メタンの嫌気性酸化の調製には、嫌気的条件下での特定の微生物コンソーシアムの培養が含まれます。 これらのコンソーシアムには、通常、嫌気性メタン酸化古細菌と硫酸塩還元細菌が含まれています . 培養プロセスには、硫酸塩、硝酸塩、または亜硝酸塩などの特定の電子受容体を備えた制御された環境が必要です . 必要な嫌気的条件と微生物の相互作用を維持することの複雑さのために、AOM の工業的生産方法は確立されていません。

化学反応の分析

メタンの嫌気性酸化には、いくつかの重要な反応が関与しています。

これらの反応の一般的な試薬と条件には以下が含まれます。

硫酸塩: 海洋環境における主要な電子受容体.

硝酸塩/亜硝酸塩: 水田や湿地などの陸上の水没したシステムに共通しています.

これらの反応から生成される主な生成物は、二酸化炭素と硫化水素です .

科学研究への応用

メタンの嫌気性酸化は、いくつかの科学研究に応用されています。

科学的研究の応用

Induction of Colorectal Cancer Models

Overview:

Azoxymethane is extensively used to create animal models that mimic human colorectal cancer progression. These models are pivotal for studying tumorigenesis and evaluating potential therapeutic interventions.

Case Study:

A study demonstrated that AOM-induced tumors in mice exhibit characteristics similar to human colorectal cancer, including the progression from aberrant crypt foci to adenomas and carcinomas. This model allows researchers to investigate genetic and environmental factors influencing cancer development .

Experimental Protocols:

- Dosing Regimens: Various dosing protocols have been established, with studies indicating that intraperitoneal administration of AOM at doses ranging from 5 to 20 mg/kg body weight can effectively induce tumors in different mouse strains .

- Treatment Variability: Research has highlighted the need for standardized treatment protocols due to variability in tumor induction across different genetic backgrounds of mice .

Chemoprevention Studies

Overview:

AOM is integral in evaluating the efficacy of chemopreventive agents. Researchers use AOM-induced models to assess how various compounds can inhibit tumor development.

Key Findings:

- Silibinin Study: A significant study reported that silibinin, a natural compound, effectively inhibited AOM-induced colon tumorigenesis in mice. The treatment resulted in reduced tumor multiplicity and size, alongside modulation of key molecular markers associated with inflammation and cell survival .

- Antioxidant Treatments: Other studies have shown that antioxidant-rich extracts can ameliorate the cytotoxic effects of AOM, suggesting potential protective strategies against AOM-induced carcinogenesis .

Molecular Mechanism Exploration

Overview:

The use of AOM has facilitated insights into the molecular pathways involved in colorectal cancer. Understanding these pathways is crucial for developing targeted therapies.

Research Insights:

- Studies have identified alterations in signaling pathways (e.g., β-catenin and phosphoinositide 3-kinase pathways) following AOM treatment, which are critical for understanding tumor progression and identifying therapeutic targets .

- The AOM model has also been employed to explore genetic predispositions to colorectal cancer, revealing strain-dependent differences in susceptibility and tumor promotion .

Inflammatory Colorectal Cancer Models

Overview:

AOM is often combined with other agents (e.g., Dextran Sodium Sulfate) to study colitis-associated cancer models. This approach helps elucidate the role of inflammation in cancer development.

Application Example:

The AOM/Dextran Sodium Sulfate model is widely recognized for studying inflammatory bowel disease-related cancers. This model has provided insights into the interplay between chronic inflammation and carcinogenesis, highlighting potential therapeutic avenues .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Colorectal Cancer Models | Induces tumors resembling human colorectal cancer | Progression from aberrant crypt foci to adenomas |

| Chemoprevention Studies | Evaluates protective agents against AOM-induced tumors | Silibinin reduces tumor size; antioxidants mitigate cytotoxicity |

| Molecular Mechanisms | Investigates signaling pathways affected by AOM | Alterations in β-catenin and phosphoinositide pathways |

| Inflammatory Cancer Models | Studies colitis-associated cancers using combined agents | Insights into inflammation's role in carcinogenesis |

作用機序

メタンの嫌気性酸化のメカニズムには、次の手順が含まれます。

メタンの活性化: メタンは、嫌気性メタン酸化古細菌によって活性化されます.

電子移動: 電子は、メタンから硫酸塩、硝酸塩、または亜硝酸塩に移動します.

硫酸塩還元: 硫酸塩は、硫酸塩還元細菌によって硫化水素に還元されます.

関与する分子標的と経路には、硫酸塩アデニリル化酵素、APS キナーゼ、APS/PAPS 還元酵素、亜硫酸還元酵素が含まれます .

類似の化合物との比較

メタンの嫌気性酸化は、他の類似の微生物プロセスと比較できます。

好気性メタン酸化: 好気性メタン資化菌による、酸素の存在下でのメタンの酸化が含まれます.

嫌気性アンモニア酸化 (Anammox): 電子受容体として亜硝酸塩を使用してアンモニアを酸化し、大気中の窒素を生成します.

AOM のユニークさは、嫌気的条件下でメタンを酸化できることです。これは、好気性メタン酸化では不可能です . 類似の化合物には以下が含まれます。

メタン: AOM の主要な基質.

硫酸塩: 海洋環境における主要な電子受容体.

硝酸塩/亜硝酸塩: 陸上の環境における代替の電子受容体.

類似化合物との比較

Anaerobic oxidation of methane can be compared with other similar microbial processes:

Aerobic Methane Oxidation: Involves the oxidation of methane in the presence of oxygen by aerobic methanotrophs.

Anaerobic Ammonia Oxidation (Anammox): Involves the oxidation of ammonia using nitrite as the electron acceptor, producing atmospheric dinitrogen.

The uniqueness of AOM lies in its ability to oxidize methane under anaerobic conditions, which is not possible with aerobic methane oxidation . Similar compounds include:

Methane: The primary substrate for AOM.

Sulfate: The primary electron acceptor in marine environments.

Nitrate/Nitrite: Alternative electron acceptors in terrestrial environments.

生物活性

Azoxymethane (AOM) is a potent chemical carcinogen primarily used in laboratory settings to induce colorectal cancer in animal models. Its biological activity is characterized by its ability to cause DNA damage, promote tumorigenesis, and serve as a platform for studying cancer prevention strategies. This article synthesizes current findings on the biological effects of AOM, supported by case studies and research data.

AOM is metabolized in the liver to methylazoxymethanol, which subsequently forms DNA adducts leading to mutations. The primary pathways affected by AOM include:

- K-ras Mutation : AOM induces mutations in the K-ras gene, a key player in cell proliferation and survival.

- Beta-Catenin Pathway : AOM's action prevents the degradation of beta-catenin, resulting in increased cell proliferation.

- TGF-beta Signaling : AOM inhibits TGF-beta, a protein that normally promotes apoptosis, contributing to tumor survival and growth.

These mechanisms illustrate how AOM mimics the pathogenesis of human sporadic colon cancer, making it an effective model for studying colorectal cancer .

Experimental Models

AOM is frequently used in various experimental models to study colorectal cancer:

- Rodent Models : Typically, rodents are injected with AOM to induce aberrant crypt foci (ACF), which are precursors to colon tumors. Studies have shown that dietary interventions can significantly reduce the incidence of ACF and subsequent tumors .

- Organoid Models : Recent advancements include the use of intestinal organoids derived from mouse embryonic stem cells treated with AOM. These models help in understanding the molecular changes associated with carcinogenesis .

Case Studies

- Dietary Interventions : A study demonstrated that feeding rats a diet enriched with rice germ during the initiation phase of AOM treatment significantly reduced the incidence of colonic adenocarcinoma from 71% to 29% (P < 0.01) compared to control groups .

- Chemopreventive Agents : The selective COX-1 inhibitor mofezolac was shown to suppress AOM-induced colonic adenocarcinomas effectively. In a controlled study, rats treated with mofezolac exhibited reduced tumor volume and incidence compared to those receiving AOM alone .

Data Tables

The following table summarizes findings from various studies on the effects of different treatments on AOM-induced tumors:

| Treatment | Effective No. Animals | Tumor Volume per Rat (mm³) | Adenoma Incidence (%) | Adenocarcinoma Incidence (%) |

|---|---|---|---|---|

| AOM Alone | 53 | 23.7 ± 31.2 | 100 | 100 |

| AOM + Mofezolac (600 ppm) | 34 | 18.7 ± 27.8 | 58 | 85 |

| AOM + Mofezolac (1200 ppm) | 34 | 7.5 ± 11.8 | 22 | 32 |

| Rice Germ Diet | Varies | Not reported | 29 | Not reported |

Data are mean ± SD values where applicable.

特性

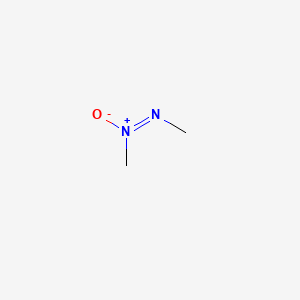

IUPAC Name |

methyl-methylimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAKHGXRMXWHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=[N+](C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020124, DTXSID70860350 | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methyl-ONN-azoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Azoxymethane is a clear oily liquid. (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25843-45-2, 54168-20-6 | |

| Record name | AZOXYMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methylazoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZOXYMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azoxymethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azoxymethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。